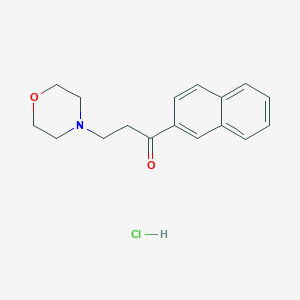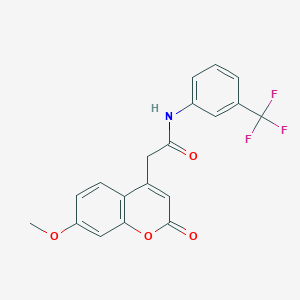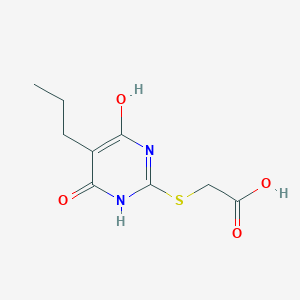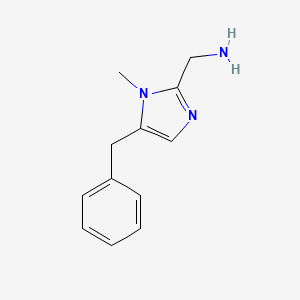![molecular formula C23H22N2O4S2 B2355045 (3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894676-76-7](/img/structure/B2355045.png)
(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular and Electronic Properties Analysis
Studies on heterocyclic compounds similar to the specified chemical have focused on their molecular, electronic, nonlinear optical properties, and spectroscopic properties through experimental and theoretical (DFT) methods. Such analyses provide insights into the compounds' electronic properties, including ionization potential, electron affinity, energy gap, and other electronic parameters, which are crucial for understanding their behavior in various applications, ranging from materials science to molecular electronics (Beytur & Avinca, 2021).
Photodynamic Therapy for Cancer Treatment
Some derivatives of heterocyclic compounds, especially those involving thiophene and thiazole rings, have been studied for their potential in photodynamic therapy (PDT) for cancer treatment. The research indicates that certain compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising candidates as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Routes and Chemical Reactivity
Investigations into the synthesis and chemical reactivity of benzothiazine and acrylamide compounds, as well as the exploration of novel routes for the synthesis of benzo[b]thiepins, have provided valuable knowledge on the efficient synthesis of these complex molecules. These studies offer insights into the methodologies that could potentially be applied or adapted for synthesizing and modifying compounds like the one , enhancing their utility in various chemical and pharmaceutical applications (Alves de Souza et al., 2010).
Antimicrobial Activity
Research on the synthesis, characterization, and antimicrobial activity of new Schiff bases derived from 2,4-disubstituted thiazoles highlights the potential of heterocyclic compounds in developing new antimicrobial agents. The study of their metal complexes also provides insights into their potential applications in medicinal chemistry, suggesting that similar compounds might exhibit useful biological activities (Yilmaz & Cukurovalı, 2003).
Cytotoxicity and Anticancer Properties
Investigations into the cytotoxicity of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives offer a glimpse into the potential anticancer properties of heterocyclic compounds. These studies contribute to the understanding of how structural features of such compounds can influence their activity against cancer cells, providing a foundation for future research into related compounds for cancer therapy (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
(3Z)-3-[(2-methoxy-5-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-15-4-7-17(8-5-15)14-25-19-10-11-30-23(19)22(26)21(31(25,27)28)13-24-18-12-16(2)6-9-20(18)29-3/h4-13,24H,14H2,1-3H3/b21-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUMDZLRNCTECA-BKUYFWCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=C(C=CC(=C4)C)OC)S2(=O)=O)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=C(C=CC(=C4)C)OC)/S2(=O)=O)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


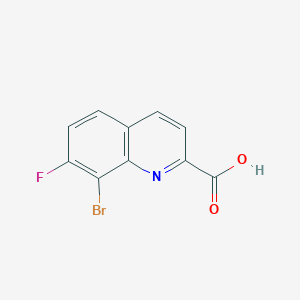
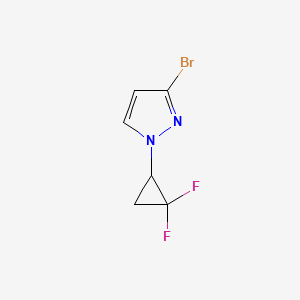

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
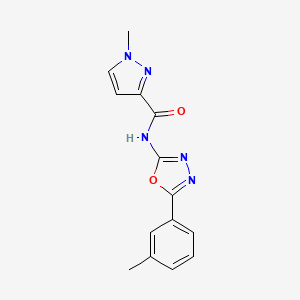
![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)
